molecular formula C11H13N3O2 B12943317 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B12943317
M. Wt: 219.24 g/mol
InChI Key: HVNHTPAUDZRJRO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a tert-butyl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the tert-butyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be adapted to create the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The tert-butyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical assays.

    Medicine: The compound has potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-tert-butyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)10-13-6-4-5-7(9(15)16)12-8(6)14-10/h4-5H,1-3H3,(H,15,16)(H,12,13,14)

InChI Key

HVNHTPAUDZRJRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C=CC(=N2)C(=O)O

Origin of Product

United States

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